4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 864860-42-4
VCID: VC4156540
InChI: InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24)
SMILES: CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C
Molecular Formula: C19H20BrN3OS
Molecular Weight: 418.35

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide

CAS No.: 864860-42-4

Cat. No.: VC4156540

Molecular Formula: C19H20BrN3OS

Molecular Weight: 418.35

* For research use only. Not for human or veterinary use.

4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide - 864860-42-4

Specification

CAS No. 864860-42-4
Molecular Formula C19H20BrN3OS
Molecular Weight 418.35
IUPAC Name 4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Standard InChI InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24)
Standard InChI Key PDPBCOLNFVIGRZ-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C

Introduction

4-Bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a synthetic organic compound that belongs to the class of thienopyridines. This compound is notable for its complex structure, which includes a thieno[2,3-c]pyridine moiety, a cyano group, and a brominated benzamide moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and biochemistry, particularly in areas such as drug discovery and biological research.

Synthesis and Preparation

The synthesis of 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide likely involves multi-step organic synthesis techniques. These methods typically include nucleophilic substitutions, cyclizations, and other reactions facilitated by various reagents and catalysts. Conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

StepReaction TypeReagents/Catalysts
1. Formation of Thieno[2,3-c]pyridine CoreCyclizationSpecific catalysts (e.g., palladium)
2. Introduction of Cyano GroupNucleophilic SubstitutionCyanide sources (e.g., NaCN)
3. Bromination of Benzamide MoietyElectrophilic Aromatic SubstitutionBromine or N-bromosuccinimide

Biological and Chemical Activities

Compounds with similar structures to 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide often exhibit biological activities, including potential anticancer or antimicrobial effects. These activities are thought to result from interactions with specific biological targets such as enzymes or receptors in cellular pathways.

Potential ActivityMechanism
AnticancerInhibition of key metabolic pathways
AntimicrobialInterference wi

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